molecular formula C12H21N3O B2781543 N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1645423-12-6

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No. B2781543
CAS RN: 1645423-12-6
M. Wt: 223.32
InChI Key: XDUBXWMKKJBZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Amphoteric Linear Poly(amido-amine)s

Poly(amido-amine)s (PAAs) with specific substituents have shown potential in biological and material science applications due to their unique physicochemical properties. These polymers exhibit pH-dependent haemolysis, indicating their potential use in targeted drug delivery systems, especially for drugs requiring release in acidic environments, such as within lysosomes or cancerous tissues (Ferruti et al., 2000).

Heterocyclic Derivative Syntheses

Research on the catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and amides has led to the synthesis of various heterocyclic derivatives. These compounds have potential applications in pharmaceuticals as they provide a method for creating complex molecules with potential bioactivity, including tetrahydrofuran and oxazoline derivatives (Bacchi et al., 2005).

Androgen Receptor Antagonists

N-Arylpiperazine-1-carboxamide derivatives have been identified as potent androgen receptor (AR) antagonists. These compounds, such as trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have shown promise in the treatment of prostate cancer, highlighting the therapeutic potential of specifically designed N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide derivatives (Kinoyama et al., 2005).

Spirocyclic 2,6-Dioxopiperazine Derivatives

The synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles highlights the versatility of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide in creating biologically relevant structures. These compounds could have implications in medicinal chemistry, particularly in the development of new drugs with improved pharmacological profiles (González-Vera et al., 2005).

CCR5 Antagonist for HIV Treatment

The development of an orally active CCR5 antagonist demonstrates the application of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide derivatives in creating new treatments for HIV. The practical synthesis method developed for these compounds can be utilized in large-scale production, which is crucial for the pharmaceutical industry (Ikemoto et al., 2005).

Molecular Structure and Basicity Studies

Investigations into the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N'-dimethylpiperazine betaines and their hydrohalides provide foundational knowledge for understanding the chemical behavior of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide. These studies are essential for the rational design of new compounds with desired properties (Dega‐Szafran et al., 2002).

properties

IUPAC Name

N-methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-5-6-14-7-9-15(10-8-14)12(16)13(4)11(2)3/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUBXWMKKJBZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.